1-Decanamine, N-methyl-N-octyl-

Description

The exact mass of the compound 1-Decanamine, N-methyl-N-octyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Decanamine, N-methyl-N-octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decanamine, N-methyl-N-octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

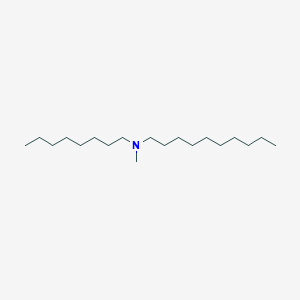

N-methyl-N-octyldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41N/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFRPHDWUIZNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(C)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066750 | |

| Record name | 1-Decanamine, N-methyl-N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Decanamine, N-methyl-N-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

22020-14-0 | |

| Record name | N-Methyl-N-octyl-1-decanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22020-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanamine, N-methyl-N-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022020140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanamine, N-methyl-N-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanamine, N-methyl-N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-octyldecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-N-octyl-1-decanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K42CFU9PPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-Decanamine, N-methyl-N-octyl-

Abstract: This technical guide provides a comprehensive overview of a robust methodology for the synthesis, purification, and characterization of the tertiary amine, 1-Decanamine, N-methyl-N-octyl-. Designed for researchers and professionals in drug development and chemical synthesis, this document details a logical, field-proven synthetic pathway via stepwise reductive amination. We delve into the causality behind experimental choices, from reagent selection to reaction conditions, ensuring a reproducible and scalable process. The guide culminates in a multi-faceted characterization workflow, employing NMR, MS, IR, and GC techniques to unequivocally validate the identity and purity of the target compound. All protocols are presented with an emphasis on scientific integrity, supported by authoritative citations and visual aids to ensure clarity and practical applicability.

Introduction

Chemical Identity and Properties

1-Decanamine, N-methyl-N-octyl- (CAS No. 22020-14-0) is a tertiary amine featuring a nitrogen atom bonded to three distinct alkyl groups: methyl, octyl, and decyl.[1] This asymmetrical structure imparts specific physicochemical properties that are leveraged in various chemical applications. Like many long-chain amines, it is a liquid at room temperature, is insoluble in water, and presents as a corrosive substance requiring careful handling.[2]

Table 1: Physicochemical Properties of 1-Decanamine, N-methyl-N-octyl-

| Property | Value | Source |

| Molecular Formula | C₁₉H₄₁N | [1] |

| Molecular Weight | 283.54 g/mol | [1] |

| Appearance | Clear, slightly yellow liquid | [2] |

| Key Functional Group | Tertiary Amine | N/A |

Significance and Applications

Tertiary amines are a cornerstone of modern chemistry, serving as crucial intermediates, catalysts, and active molecules in numerous fields. Specifically, long-chain aliphatic amines like 1-Decanamine, N-methyl-N-octyl- are primarily used as intermediates in the manufacturing of cationic surfactants, quaternary ammonium compounds for biocides, corrosion inhibitors, rubber processing additives, and emulsifiers for herbicides.[2] Their utility in drug development often relates to their ability to act as proton acceptors or as key structural motifs in pharmacologically active molecules.

Scope of the Guide

This guide presents an in-depth, practical framework for the laboratory-scale synthesis and rigorous characterization of 1-Decanamine, N-methyl-N-octyl-. The objective is to provide a self-validating system, where the rationale behind each step is clearly articulated, empowering the researcher to not only replicate the procedure but also to adapt it based on a foundational understanding of the underlying chemistry.

Synthetic Strategy and Rationale

Overview of Tertiary Amine Synthesis

The synthesis of tertiary amines can be approached through several established methods, with the most robust being reductive amination and direct N-alkylation.[3][4] Reductive amination, which involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate that is subsequently reduced, is particularly favored for its high efficiency, selectivity, and operational simplicity.[4][5][6]

Selected Pathway: Stepwise Reductive Amination

To synthesize the asymmetrically substituted target compound with high fidelity, a stepwise approach is superior to a one-pot reaction of three different alkyl sources, which would result in a complex and difficult-to-separate mixture. Our selected pathway involves a two-stage reductive amination sequence, which offers precise control over the introduction of each alkyl group.

-

Stage 1: Synthesis of the secondary amine intermediate, N-octyldecan-1-amine, via reductive amination of 1-decanamine with octanal.

-

Stage 2: N-methylation of the resulting secondary amine with formaldehyde to yield the final tertiary amine product.

This strategy ensures a clean conversion and simplifies subsequent purification steps.

Caption: Stepwise synthetic workflow for 1-Decanamine, N-methyl-N-octyl-.

Rationale for Experimental Choices

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent for both stages. Unlike stronger hydrides like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent that can be used in a one-pot procedure with the amine and carbonyl.[7] It is particularly effective for reducing the iminium ion intermediate in the presence of an unreacted aldehyde, minimizing side reactions such as aldehyde reduction.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination. They are aprotic, effectively solubilize the reactants, and do not interfere with the reducing agent.

-

Stoichiometry: A slight excess of the carbonyl compound and reducing agent is used to ensure the complete conversion of the starting amine, which simplifies purification.

Experimental Protocols

Stage 1: Synthesis of N-octyldecan-1-amine

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-decanamine (1.57 g, 10 mmol, 1.0 equiv).

-

Dissolution: Dissolve the amine in 1,2-dichloroethane (DCE, 50 mL).

-

Addition of Aldehyde: Add octanal (1.41 g, 11 mmol, 1.1 equiv) to the solution. Stir the mixture at room temperature for 20 minutes to allow for the formation of the imine intermediate.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol, 1.5 equiv) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting amine is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine, N-octyldecan-1-amine.

Stage 2: Synthesis of 1-Decanamine, N-methyl-N-octyl-

-

Setup: Dissolve the crude N-octyldecan-1-amine from Stage 1 (assuming 10 mmol theoretical yield) in DCE (50 mL) in a 250 mL round-bottom flask.

-

Addition of Aldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 0.90 mL, 11 mmol, 1.1 equiv).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol, 1.5 equiv) portion-wise.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction for the disappearance of the secondary amine intermediate.

-

Workup and Isolation: Follow the same workup procedure as described in Stage 1 (Section 3.1, steps 6-7) to yield the crude tertiary amine.

Purification Protocol

The basic nature of amines often complicates purification by traditional silica gel chromatography due to strong interactions with acidic silanol groups, leading to peak tailing and poor recovery.[8]

-

Initial Wash: Dissolve the crude product in diethyl ether and wash with a dilute NaOH solution to remove any acidic impurities.

-

Column Chromatography:

-

Stationary Phase: Use silica gel treated with triethylamine (TEA). Prepare a slurry of silica gel in the starting eluent (e.g., 99:1 Hexane:TEA) and pack the column.

-

Mobile Phase: Employ a non-polar solvent system with a small amount of an amine base. A gradient of ethyl acetate in hexane (e.g., 0% to 10%) containing 1% triethylamine is effective.

-

Elution: Load the crude product onto the column and elute with the solvent gradient. Collect fractions and analyze by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-Decanamine, N-methyl-N-octyl- as a purified liquid. An alternative to treating the silica is to use commercially available amine-functionalized silica.[8]

-

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods provides a holistic validation of the synthesized product.

Workflow Overview

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0 [lookchem.com]

- 3. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. ck12.org [ck12.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. biotage.com [biotage.com]

"physicochemical properties of N-Methyldioctylamine"

An In-depth Technical Guide to the Physicochemical Properties of N-Methyldioctylamine

Introduction: Understanding N-Methyldioctylamine

N-Methyldioctylamine (CAS No. 4455-26-9) is a tertiary aliphatic amine characterized by a central nitrogen atom bonded to one methyl group and two n-octyl chains.[1][2][3] This structure, featuring long hydrophobic alkyl chains, renders it a significant organic base with pronounced lipophilic character.[4] Its molecular formula is C₁₇H₃₇N.[1][5][6] In research and industrial settings, it serves as a crucial intermediate in the synthesis of surfactants, quaternary ammonium compounds, corrosion inhibitors, and fabric softeners.[6][7] For drug development professionals, understanding its physicochemical properties is paramount for applications ranging from its use as a synthetic building block to its potential role as an excipient or counter-ion in formulation studies.

This guide provides a comprehensive overview of the core physicochemical properties of N-Methyldioctylamine, details established protocols for their experimental determination, and discusses the implications of these properties for scientific applications.

Core Physicochemical Properties

The distinct chemical behavior of N-Methyldioctylamine in various systems is dictated by its fundamental physical and chemical properties. These values are critical for predicting its solubility, reactivity, and environmental fate.

Table 1: Summary of Key Physicochemical Properties of N-Methyldioctylamine

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 4455-26-9 | [1][5][6] |

| Molecular Formula | C₁₇H₃₇N | [1][5][6] |

| Molecular Weight | 255.48 g/mol | [1][8][9] |

| Physical Properties | ||

| Appearance | Clear, colorless to pale yellow liquid/oil | [1][2][7] |

| Melting Point | -30.1 °C (lit.) | [1][5][6] |

| Boiling Point | 162-165 °C at 15 mmHg (lit.) | [1][5][8] |

| Density | 0.793 g/mL at 25 °C (lit.) | [1][5][8] |

| Flash Point | 118 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.4424 (lit.) | [1][5][8] |

| Vapor Pressure | 0.00168 mmHg at 25 °C | [5] |

| Chemical Properties | ||

| pKa (Predicted) | 9.97 ± 0.50 | [1][5] |

| LogP (Predicted) | 5.63920 | [6] |

| Solubility | ||

| Water | Low solubility | [4] |

| Organic Solvents | Soluble in dichloromethane and other organic solvents | [1][5][6] |

Detailed Analysis of Key Properties

-

Molecular Structure and Lipophilicity: The two eight-carbon (octyl) chains dominate the molecular structure, creating a significant nonpolar character. This is quantitatively expressed by the high predicted octanol-water partition coefficient (LogP) of 5.63920, indicating strong lipophilicity and poor water solubility.[4][6]

-

Basicity and pKa: The lone pair of electrons on the nitrogen atom makes N-Methyldioctylamine a base. The predicted pKa of its conjugate acid is approximately 9.97.[1][5] This value, typical for tertiary alkylamines, signifies that it is a moderately strong organic base. In aqueous solutions with a pH below its pKa, it will exist predominantly in its protonated, cationic form (a quaternary ammonium ion), which can exhibit increased water solubility compared to the free base.

-

Physical State and Thermal Properties: With a very low melting point (-30.1 °C) and a high boiling point, N-Methyldioctylamine is a liquid under standard laboratory conditions.[1][5][6] Its high flash point of 118°C indicates that it is a combustible material but not highly flammable.[6][10]

Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of N-Methyldioctylamine.

-

Infrared (IR) Spectroscopy: As a tertiary amine, its IR spectrum is notable for the absence of N-H stretching absorptions typically seen between 3300 and 3500 cm⁻¹.[11] The spectrum is dominated by strong C-H stretching bands from the alkyl chains just below 3000 cm⁻¹ and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is characterized by a sharp singlet for the N-methyl (N-CH₃) protons, typically appearing around 2.2-2.6 δ.[11] The protons of the two octyl chains will appear as a series of multiplets in the upfield region (approx. 0.8-1.5 δ), with the α-methylene protons (N-CH₂-) being the most deshielded of the chain protons.

-

¹³C NMR: The carbons directly attached to the nitrogen atom are deshielded and appear further downfield compared to other aliphatic carbons.[11]

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 255. The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen.[11] For N-Methyldioctylamine, this would lead to the formation of a resonance-stabilized cation by the loss of a heptyl radical (C₇H₁₅•), resulting in a prominent fragment ion.

Experimental Protocols: A Practical Approach

The following protocols outline standardized methods for the experimental verification of key physicochemical properties. Adherence to these methodologies ensures data integrity and reproducibility.

Protocol 1: Determination of Solubility

This protocol provides a tiered approach to systematically determine the solubility of N-Methyldioctylamine in aqueous and organic solvents.

Rationale: Solubility is a critical parameter in drug development, affecting everything from reaction kinetics to bioavailability. A standardized, tiered approach prevents wastage of material and provides a clear, semi-quantitative assessment. The chosen mechanical agitation methods ensure that the system reaches equilibrium.[12]

Methodology:

-

Preparation (Tier 1):

-

Accurately weigh approximately 20 mg of N-Methyldioctylamine into separate, labeled glass vials.

-

Prepare vials for each solvent to be tested (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Dichloromethane).

-

Add 1.0 mL of the respective solvent to each vial to achieve a target concentration of 20 mg/mL.

-

-

Mechanical Agitation:

-

Vortex each vial vigorously for 1 minute.

-

Place the vials on a rotating shaker at room temperature (25 °C) for 1 hour.

-

Visually inspect for complete dissolution against a dark background. If the solution is clear with no visible particles, the compound is considered soluble at 20 mg/mL.

-

-

Tiered Dilution (If Not Soluble):

-

If the compound is not fully dissolved, add an additional 9.0 mL of the same solvent to the vial, bringing the total volume to 10.0 mL (concentration of 2 mg/mL).

-

Repeat the mechanical agitation steps (vortexing and shaking).

-

If still not soluble, perform a further 10-fold serial dilution to 0.2 mg/mL and repeat the process.

-

-

Reporting:

-

Report the solubility as the highest concentration at which the compound completely dissolves. For example, "Soluble in ethanol at ≥ 20 mg/mL" or "Soluble in water at < 0.2 mg/mL."

-

Sources

- 1. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]

- 2. N-Methyldioctylamine | 4455-26-9 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. CAS 4455-26-9: N-Methyl-N-octyl-1-octanamine | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Dioctyl Methylamine For Sale | 4455-26-9 [whamine.com]

- 8. chemwhat.com [chemwhat.com]

- 9. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Solubility of 1-Decanamine, N-methyl-N-octyl- in Organic Solvents

Introduction

1-Decanamine, N-methyl-N-octyl- (CAS No. 22020-14-0), a tertiary aliphatic amine, is a compound of interest in various industrial and chemical applications, including its use as an intermediate in the synthesis of cationic surfactants, corrosion inhibitors, and emulsifiers.[1] Its efficacy in these roles is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical parameter for formulation development, process design, and quality control. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 1-Decanamine, N-methyl-N-octyl-, offering a predictive solubility profile and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of 1-Decanamine, N-methyl-N-octyl-

The solubility of a compound is governed by its molecular structure and the resulting physical and chemical properties. For 1-Decanamine, N-methyl-N-octyl-, the key characteristics are:

-

Molecular Formula: C₁₉H₄₁N[2]

-

Molecular Weight: 283.54 g/mol [2]

-

Appearance: Colorless liquid[3]

-

Structure: A tertiary amine with a nitrogen atom bonded to a methyl group, an octyl (C₈) chain, and a decyl (C₁₀) chain.

The molecule is characterized by long, nonpolar alkyl chains, which dominate its physical behavior, rendering it significantly hydrophobic. The lone pair of electrons on the nitrogen atom provides a site for potential hydrogen bonding with protic solvents, although this is sterically hindered by the three alkyl substituents.[4][5]

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility. This means that substances with similar intermolecular forces are likely to be miscible. For 1-Decanamine, N-methyl-N-octyl-, the primary intermolecular interactions are van der Waals forces (specifically London dispersion forces) due to its long hydrocarbon chains.

The solubility of amines in organic solvents is a balance between the polarity of the amine group and the nonpolar nature of the alkyl chains.[6] As a tertiary amine, 1-Decanamine, N-methyl-N-octyl- cannot act as a hydrogen bond donor, which reduces its solubility in highly polar, protic solvents compared to primary or secondary amines of similar molecular weight.[5] However, the nitrogen's lone pair can act as a hydrogen bond acceptor.[7]

The general expectation is that the solubility of 1-Decanamine, N-methyl-N-octyl- will be highest in nonpolar or weakly polar aprotic solvents, where the van der Waals interactions between the solute and solvent molecules are maximized.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The dominant van der Waals forces of the long alkyl chains in 1-Decanamine, N-methyl-N-octyl- will have strong, favorable interactions with nonpolar solvents.[8][9] |

| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane | High to Medium | These solvents can effectively solvate the large nonpolar portions of the molecule, while the ether can also act as a hydrogen bond acceptor for any potential interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate | Medium to Low | These solvents possess a dipole moment that can interact with the polar amine group. However, the large, nonpolar alkyl groups may limit miscibility. It is also important to note that primary amines can react with ketones like acetone.[7][8] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Medium to Low | These solvents can act as hydrogen bond donors to the nitrogen's lone pair. However, the significant hydrophobic character of the C₈ and C₁₀ chains will likely limit solubility. Related, longer-chain amines show some solubility in alcohols.[10] |

| Highly Polar | Water | Very Low / Insoluble | The large, nonpolar alkyl chains make the molecule highly hydrophobic, leading to very limited solubility in water. Generally, the solubility of amines in water decreases significantly as the length of the carbon chain increases.[6] A similar compound, Didecylmethyl amine, is noted as being insoluble in water.[11] |

Experimental Determination of Solubility: A Gravimetric Approach

Given the absence of published quantitative data, experimental determination is necessary for precise solubility values. The gravimetric method is a reliable and straightforward technique for this purpose.[12]

Objective:

To quantitatively determine the saturation solubility of 1-Decanamine, N-methyl-N-octyl- in a selected organic solvent at a specific temperature.

Materials:

-

1-Decanamine, N-methyl-N-octyl- (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 10 mL) of the selected organic solvent to a glass vial.

-

Add an excess amount of 1-Decanamine, N-methyl-N-octyl- to the solvent. The presence of undissolved solute is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette. It is crucial not to disturb the sediment.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed, clean, and dry vial. This step removes any suspended microparticles.

-

-

Solvent Evaporation:

-

Accurately weigh the vial containing the filtered solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be well below the boiling point of 1-Decanamine, N-methyl-N-octyl- (Boiling point: 339.1°C at 760 mmHg).[3] A gentle stream of nitrogen can be used to accelerate evaporation.

-

Continue drying until a constant weight is achieved, indicating complete removal of the solvent.

-

-

Calculation of Solubility:

-

Let W₁ be the weight of the empty vial.

-

Let W₂ be the weight of the vial + filtered solution.

-

Let W₃ be the weight of the vial + dried solute.

-

The weight of the solute is (W₃ - W₁).

-

The weight of the solvent is (W₂ - W₃).

-

Solubility is typically expressed in g/100 g of solvent or g/L of solvent.

Solubility (g / 100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Self-Validating System and Trustworthiness:

To ensure the reliability of the results, the following practices are recommended:

-

Perform the experiment in triplicate to assess precision.

-

Run a blank (solvent only) to account for any non-volatile impurities in the solvent.

-

Verify temperature control throughout the equilibration period.

-

Ensure the chemical compatibility of all materials (vials, caps, filters) with the solvent to prevent leaching of extractables.

Visualization of Intermolecular Interactions

The following diagram illustrates the key intermolecular forces at play when 1-Decanamine, N-methyl-N-octyl- is dissolved in different types of organic solvents.

Caption: Intermolecular forces governing the solubility of 1-Decanamine, N-methyl-N-octyl-.

Conclusion

1-Decanamine, N-methyl-N-octyl- is a tertiary amine with significant nonpolar character due to its long octyl and decyl chains. Its solubility is predicted to be highest in nonpolar and weakly polar aprotic organic solvents, driven by strong van der Waals interactions. Solubility in polar solvents, particularly protic ones, is expected to be limited by the molecule's pronounced hydrophobicity, despite the potential for the nitrogen's lone pair to act as a hydrogen bond acceptor. For applications requiring precise solubility data, the detailed gravimetric method provided in this guide offers a robust and reliable framework for experimental determination. This understanding of solubility is paramount for the effective formulation and application of 1-Decanamine, N-methyl-N-octyl- in scientific and industrial contexts.

References

-

LookChem. (n.d.). 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0. Retrieved from [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

-

PubChem. (n.d.). 1-Decanamine, N-decyl-N-methyl-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Decanamine, N-methyl-N-octyl- - Substance Details. Retrieved from [Link]

-

CK-12 Foundation. (2026). Physical Properties of Amines. Retrieved from [Link]

-

Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from [Link]

-

Cheméo. (n.d.). 1-Decanamine (CAS 2016-57-1) - Chemical & Physical Properties. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Octanamine, N-methyl-N-octyl- (CAS 4455-26-9). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

-

Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]

-

Solubility of Things. (n.d.). Decylamine. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scent.vn. (n.d.). 1-Decanamine, N-decyl-N-methyl- (CAS 7396-58-9). Retrieved from [Link]

-

Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). N-Methyl-octylamine. Retrieved from [Link]

Sources

- 1. 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0 [m.lookchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. N-methyl-N-octyldecylamine22020-14-0 [mingyuanchemical.com]

- 4. quora.com [quora.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. scent.vn [scent.vn]

- 11. 1-Decanamine, N-decyl-N-methyl- | C21H45N | CID 81880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: A Practical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Spectral Analysis of N-Methyldioctylamine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Tertiary Amines

In the landscape of industrial chemistry and pharmaceutical development, tertiary amines such as N-Methyldioctylamine (NMDA) serve as critical intermediates and functional agents.[1][2] Their roles range from precursors for quaternary ammonium compounds and surfactants to corrosion inhibitors and fabric softeners.[1][2] Accurate identification and quantification of NMDA are paramount for process optimization, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical tool for this purpose, offering unparalleled separation and structural elucidation capabilities.

However, the analysis of amines is not without its challenges. Their inherent polarity and basicity can lead to problematic interactions with standard GC systems, often resulting in poor peak shape and compromised reproducibility.[3][4] This guide eschews a simple recitation of steps; instead, it provides a causal framework for developing a robust and self-validating GC-MS methodology for NMDA. We will delve into the physicochemical properties that dictate analytical strategy, present a field-proven protocol, and decode the spectral data to provide unambiguous identification.

Part 1: Foundational Strategy - Understanding the Analyte

A successful analytical method begins with a deep understanding of the target molecule's properties. For N-Methyldioctylamine, these characteristics directly inform our instrumental choices.

N-Methyldioctylamine is a tertiary amine with two C8 alkyl chains and a methyl group attached to the nitrogen atom.[5][6] Its key physicochemical properties are summarized below.

| Property | Value | Significance for GC-MS Analysis |

| Molecular Formula | C₁₇H₃₇N | The single nitrogen atom dictates an odd molecular weight, a key tenet of the "Nitrogen Rule".[7][8] |

| Molecular Weight | 255.48 g/mol | Classifies NMDA as a semi-volatile compound, requiring sufficient thermal energy for vaporization in the GC inlet.[6][9] |

| Boiling Point | 162-165 °C / 15 mmHg | The high boiling point necessitates a temperature-programmed GC oven method to ensure elution in a reasonable timeframe with sharp peaks.[5][10] |

| Structure | Tertiary Aliphatic Amine | Prone to a highly characteristic fragmentation pattern (α-cleavage) under Electron Ionization (EI), which is the key to its spectral identification.[7][11] The amine functionality can also cause peak tailing on acidic sites within the GC system.[4] |

The primary analytical challenge stems from the amine's basicity, which can lead to adsorptive interactions with active silanol groups in GC liners, columns, and connection points, causing significant peak tailing. While derivatization—chemically modifying the amine to a less polar, more volatile form—is a common strategy to mitigate this, it adds complexity and potential sources of error to the sample preparation workflow.[12][13] The methodology presented here is optimized for the direct analysis of underivatized N-Methyldioctylamine, prioritizing a streamlined and robust workflow.

Part 2: A Field-Validated GC-MS Methodology

This section details a complete, self-validating protocol for the analysis of N-Methyldioctylamine. The causality behind each parameter selection is explained to empower the analyst to adapt and troubleshoot effectively.

Experimental Protocol: Sample Preparation & Analysis

1. Standard Preparation: a. Prepare a 1 mg/mL stock solution of N-Methyldioctylamine in a volatile, non-reactive organic solvent such as Dichloromethane or Hexane.[14] b. Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). c. Transfer the final solutions to 2 mL glass autosampler vials.

2. GC-MS System Configuration & Parameters: The parameters below are designed for a standard single-quadrupole GC-MS system and represent a robust starting point for method development.

| Parameter | Recommended Setting | Rationale & Expert Insight |

| GC System | ||

| Injector Type | Split/Splitless | Allows for flexibility in handling varying sample concentrations. A split ratio of 10:1 is a good starting point for mid-range concentrations. |

| Liner | Deactivated, Glass Wool | A deactivated liner is critical to minimize active sites that cause amine adsorption. Glass wool facilitates non-discriminatory vaporization. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the semi-volatile NMDA without inducing thermal degradation.[15] |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal velocity for the chosen column dimensions, ensuring good separation efficiency.[16] |

| GC Column | ||

| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5MS) | This low-polarity phase is robust and provides excellent resolving power for a wide range of semi-volatile compounds, including long-chain amines. Its inertness minimizes peak tailing.[16] |

| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard capillary column dimensions offering a good balance of efficiency and sample capacity. |

| Oven Program | ||

| Initial Temp. | 80 °C, hold for 1 min | Allows for solvent focusing at the head of the column. |

| Ramp 1 | 15 °C/min to 290 °C | A moderate ramp rate effectively separates analytes across a range of boiling points. |

| Final Hold | Hold at 290 °C for 5 min | Ensures that all heavier components, including the analyte, have fully eluted from the column. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Standard "hard" ionization technique that generates reproducible, information-rich fragmentation patterns ideal for library matching.[17][18] |

| Ionizing Energy | 70 eV | The universal standard for EI, providing sufficient energy for characteristic fragmentation and enabling comparison with established spectral libraries (e.g., NIST).[17][19] |

| Acquisition Mode | Full Scan (m/z 40-400) | Acquires the complete mass spectrum, necessary for qualitative identification and structural confirmation. |

| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with the prevention of thermal degradation within the source.[20] |

| Transfer Line Temp. | 290 °C | Must be at or slightly above the final oven temperature to prevent analyte condensation between the GC and MS.[16] |

Analytical Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to final data analysis.

Part 3: Spectral Analysis - Decoding the Fragmentation Pattern

The mass spectrum of a compound is its chemical fingerprint. For N-Methyldioctylamine, the pattern produced by 70 eV Electron Ionization is highly predictable and informative.

The Molecular Ion (M⁺•)

According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7] N-Methyldioctylamine (C₁₇H₃₇N) has one nitrogen atom, and its molecular weight is 255.48 Da. Therefore, we expect to see a molecular ion peak (M⁺•) at m/z 255 . However, for long-chain aliphatic amines, the molecular ion is often of very low abundance or entirely absent because the excess energy from ionization is rapidly dissipated through fragmentation.[7][21] Its presence confirms the molecular weight, but its absence is not unusual.

The Governing Fragmentation: α-Cleavage

The most dominant and diagnostically significant fragmentation pathway for aliphatic amines is α-cleavage .[11][22] This involves the homolytic cleavage of a carbon-carbon bond adjacent (in the alpha position) to the nitrogen atom. This process is favorable because it results in a resonance-stabilized iminium cation.

For N-Methyldioctylamine, there are two identical α-cleavage sites on the two octyl chains. The pathway involves the loss of the largest possible alkyl radical, as this is the most stable radical species.[7]

-

Initial Ionization: C₁₇H₃₇N + e⁻ → [C₁₇H₃₇N]⁺• + 2e⁻ (m/z 255)

-

α-Cleavage: The molecular ion fragments by losing a heptyl radical (•C₇H₁₅) from one of the octyl chains. [CH₃-N(CH₂C₇H₁₅)₂]⁺• → [CH₃-N(CH₂C₇H₁₅)=CH₂]⁺ + •C₇H₁₅

The resulting iminium cation, [C₁₀H₂₂N]⁺, has a mass-to-charge ratio of m/z 156 . This fragment is typically the base peak (the most abundant ion) in the spectrum of N-Methyldioctylamine, a fact confirmed by the NIST spectral library.[6] The observation of a strong signal at m/z 156 is the single most important clue for identifying this molecule.

N-Methyldioctylamine Fragmentation Pathway

Summary of Key Spectral Features

The table below summarizes the key ions expected in the EI mass spectrum of N-Methyldioctylamine.

| m/z | Proposed Ion Structure / Identity | Significance |

| 255 | [C₁₇H₃₇N]⁺• | Molecular Ion . Confirms molecular weight. May be weak or absent. |

| 156 | [CH₃N(C₈H₁₇)CH₂]⁺ | Base Peak . Result of α-cleavage with loss of a C₇H₁₅ radical. Highly diagnostic.[6] |

| 44 | [CH₃NHCH₂]⁺ | A smaller amine fragment, common in many similar compounds. |

| 57, 71, 85... | [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺... | Characteristic hydrocarbon-like fragments from the long alkyl chains, typically separated by 14 Da (CH₂). |

Part 4: Trustworthiness & System Validation

A scientifically sound result is a reproducible one. The following steps constitute a self-validating system to ensure the integrity of every analysis.

-

Daily System Suitability Check: Before running any samples, inject a mid-range standard of N-Methyldioctylamine. The key performance indicators are:

-

Peak Tailing Factor: An ideal peak is symmetrical (tailing factor ≈ 1.0). For amines, a value < 1.5 is acceptable and confirms the GC system is sufficiently inert.

-

Retention Time Stability: The retention time should be within ±0.05 minutes of the established value, confirming stable GC flow and temperature control.

-

Signal Response: The peak area should be within ±15% of the expected value, indicating consistent injector and detector performance.

-

-

Calibration and Linearity: For quantitative analysis, a multi-point calibration curve (minimum 5 points) must be generated. The correlation coefficient (r²) should be >0.995 to demonstrate a linear relationship between concentration and instrument response.

-

Quality Control (QC) Samples: A QC sample (an independently prepared standard) should be analyzed after the calibration curve and then interspersed every 10-15 samples. The measured concentration must fall within ±15% of its true value to validate the analytical run.

-

Spectral Library Confirmation: The final, definitive step in identification is to compare the acquired mass spectrum against an authoritative source. The NIST/EPA/NIH Mass Spectral Library is the industry standard.[9] A library match score of >800 (out of 1000) provides high confidence in the compound's identity.

Conclusion

The successful GC-MS analysis of N-Methyldioctylamine is an exercise in applied chemical principles. By understanding the molecule's inherent properties, we can rationally select instrumental parameters that mitigate common analytical challenges like peak tailing. The key to unambiguous identification lies not in observing the molecular ion, which may be fleeting, but in recognizing its highly characteristic and stable α-cleavage fragment at m/z 156. When this spectral evidence is generated within a system proven to be inert and stable through rigorous quality control, the resulting data is authoritative, trustworthy, and fit for purpose in any research, development, or quality assurance setting.

References

-

N-Methyldioctylamine CAS#: 4455-26-9. ChemWhat. [Link]

-

N-Methyldioctylamine. ChemBK. [Link]

-

GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]

-

N-Methyldioctylamine 4455-26-9. LookChem. [Link]

-

N-Methyl-N-octyl-1-octanamine. PubChem, National Institutes of Health. [Link]

-

Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks, Virginia Tech. [Link]

-

Gas chromatography of amines as various derivatives. ResearchGate. [Link]

-

Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. [Link]

-

The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. [Link]

-

A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]

-

Sample preparation GC-MS. SCION Instruments. [Link]

-

N-Methyldioctylamine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

1-Octanamine, N-methyl-N-octyl-. NIST Chemistry WebBook. [Link]

-

n,n-dioctyl-n-methylamine. ChemBK. [Link]

-

What Is Derivatization In GC-MS?. YouTube. [Link]

-

tertiary amines by GC-MS. Chromatography Forum. [Link]

-

Derivatization of tertiary amine for GC/MS?. Reddit. [Link]

-

1-Octanamine, N-methyl-N-octyl- (Notes). NIST Chemistry WebBook. [Link]

-

Electron Ionization for GC–MS. LCGC International. [Link]

-

Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

-

Amine Fragmentation. Chemistry LibreTexts. [Link]

-

Chapter 11 - Amines. Future4200. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

Electron Ionization. Chemistry LibreTexts. [Link]

-

Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Electron impact ionization | ionization techniques in mass spectrometry. YouTube. [Link]

-

GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [Link]

-

Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. Semantic Scholar. [Link]

- Analysis method for amide compounds.

Sources

- 1. Page loading... [guidechem.com]

- 2. Dioctyl Methylamine For Sale | 4455-26-9 [whamine.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]

- 6. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. 1-Octanamine, N-methyl-N-octyl- [webbook.nist.gov]

- 9. 1-Octanamine, N-methyl-N-octyl- [webbook.nist.gov]

- 10. chemwhat.com [chemwhat.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Sample preparation GC-MS [scioninstruments.com]

- 15. bre.com [bre.com]

- 16. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

- 21. people.whitman.edu [people.whitman.edu]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to N-methyl-N-octyldecylamine (CAS 22020-14-0)

A Senior Application Scientist's Perspective on its Properties, Synthesis, and Characterization

Foreword: The landscape of industrial and research chemistry is populated by millions of compounds, many of which serve critical roles as intermediates rather than as end-products themselves. N-methyl-N-octyldecylamine (CAS 22020-14-0) is a prime example of such a molecule. While extensive, peer-reviewed data on its specific biological and spectral properties are not widely available in the public domain, its structural characteristics and role as a tertiary fatty amine allow for a robust and scientifically rigorous profile to be constructed through an analysis of its chemical class. This guide provides an in-depth technical overview for researchers and drug development professionals, leveraging established principles of organic chemistry and data from close structural analogues to illuminate the properties and utility of this important chemical intermediate.

Molecular Identity and Physicochemical Profile

N-methyl-N-octyldecylamine is a tertiary amine characterized by a nitrogen atom substituted with one methyl group, one octyl group, and one decyl group. This asymmetric aliphatic structure is key to its physical properties and its utility as a precursor in surfactant synthesis.

Synonyms: Octyldecylmethylamine, Decylmethyloctylamine, N-Octyl-N-methyl-1-decanamine[1]

Core Physicochemical Properties

The long alkyl chains of N-methyl-N-octyldecylamine impart a predominantly nonpolar, oily character, making it immiscible with water but soluble in many organic solvents. Key quantitative data, compiled from various chemical databases and supplier specifications, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 22020-14-0 | [2] |

| Molecular Formula | C₁₉H₄₁N | [1] |

| Molecular Weight | 283.54 g/mol | [1][3] |

| Appearance | Clear to hazy, light yellow liquid | [3] |

| Odor | Ammonia-like | [3] |

| Boiling Point | 339.1 ± 10.0 °C (Predicted) | [1] |

| Density | 0.811 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Flash Point | > 70.0 °C (Closed Cup) | [3] |

| Vapor Pressure | 9.43 x 10⁻⁵ mmHg at 25°C | [3] |

| Purity (Typical) | ≥ 97% (Tertiary Amine Content) | [3] |

Synthesis Pathway: Reductive Amination

The most industrially viable and common method for synthesizing tertiary amines of this nature is through a two-step process that begins with the formation of a secondary amine, followed by a second alkylation. A more direct and elegant laboratory-scale approach is the one-pot reductive amination of a long-chain aldehyde with a secondary amine.

Reaction Principle

The synthesis of N-methyl-N-octyldecylamine can be efficiently achieved via the reductive amination of decanal with N-methyloctylamine. The reaction proceeds in two main stages:

-

Imine Formation: The secondary amine (N-methyloctylamine) nucleophilically attacks the carbonyl carbon of decanal, followed by dehydration to form a transient iminium ion.

-

Reduction: A reducing agent, present in the reaction mixture, reduces the iminium ion to the final tertiary amine product.

Mild reducing agents like sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride (NaBH₃CN) are preferred as they are selective for the iminium ion over the starting aldehyde, preventing the wasteful reduction of the aldehyde to decanol.

Caption: Generalized workflow for the synthesis of N-methyl-N-octyldecylamine.

Representative Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of N-methyl-N-octyldecylamine based on established reductive amination methodologies.

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add N-methyloctylamine (1.0 eq) and decanal (1.05 eq) to a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is mildly exothermic. Continue stirring at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 12-24 hours).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure N-methyl-N-octyldecylamine.

Analytical Characterization

As a compound lacking a chromophore, direct analysis by UV-Vis spectroscopy is not feasible. The primary methods for identity confirmation, purity assessment, and quantification are GC-MS, NMR, and IR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing volatile, thermally stable compounds like tertiary fatty amines.

Expected Fragmentation Pattern: The Electron Ionization (EI) mass spectrum of N-methyl-N-octyldecylamine is predicted to be dominated by fragmentation resulting from α-cleavage, which is the most favorable fragmentation pathway for amines. The cleavage occurs at the C-C bond adjacent to the nitrogen atom. The stability of the resulting cation dictates the most abundant fragment.

-

α-Cleavage (Loss of a nonyl radical, C₉H₁₉•): Cleavage of the decyl chain would lead to the formation of a highly abundant ion at m/z 156 . This is often the base peak for such asymmetric tertiary amines. [CH₃-N(C₈H₁₇)-CH₂-C₉H₁₉]⁺• → [CH₃-N(C₈H₁₇)=CH₂]⁺ + •C₉H₁₉

-

α-Cleavage (Loss of a heptyl radical, C₇H₁₅•): Cleavage of the octyl chain would result in an ion at m/z 184 . [CH₃-N(C₁₀H₂₁)-CH₂-C₇H₁₅]⁺• → [CH₃-N(C₁₀H₂₁)=CH₂]⁺ + •C₇H₁₅

-

Molecular Ion (M⁺•): The molecular ion at m/z 283 may be weak or absent, which is typical for long-chain aliphatic amines.[5]

Caption: Workflow for the GC-MS analysis of tertiary fatty amines.

Representative GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the amine in a volatile solvent like hexane or ethyl acetate.

-

GC Conditions:

-

Column: A nonpolar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Splitless mode, 280 °C.

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-500.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.25 | t | 4H | -N-CH₂ -CH₂- (Protons α to Nitrogen) |

| ~2.20 | s | 3H | -N-CH₃ (Methyl protons on Nitrogen) |

| ~1.45 | m | 4H | -N-CH₂-CH₂ - (Protons β to Nitrogen) |

| ~1.26 | br s | 20H | -(CH₂ )ₙ- (Bulk methylene protons) |

| ~0.88 | t | 6H | -CH₂-CH₃ (Terminal methyl protons) |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~58.0 | -N-C H₂- (Carbons α to Nitrogen) |

| ~42.0 | -N-C H₃ (Methyl carbon on Nitrogen) |

| ~31.9 | -(C H₂)ₙ- |

| ~29.6 | -(C H₂)ₙ- |

| ~29.3 | -(C H₂)ₙ- |

| ~27.5 | -(C H₂)ₙ- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of N-methyl-N-octyldecylamine is expected to be relatively simple, dominated by absorptions from C-H and C-N bonds.

-

2955-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methyl and methylene groups. The intensity of this region is a hallmark of long alkyl chains.

-

1465 cm⁻¹ (medium): C-H bending (scissoring) of the methylene groups.

-

1375 cm⁻¹ (medium): C-H symmetric bending (umbrella) of the methyl groups.

-

1250-1020 cm⁻¹ (medium-weak): C-N stretching vibration. This band is often broad and can be difficult to assign definitively in complex molecules.

Applications and Chemical Reactivity

The primary utility of N-methyl-N-octyldecylamine is as a chemical intermediate. Its tertiary amine functionality provides a reactive site for further chemical modification, primarily through quaternization.

Synthesis of Quaternary Ammonium Compounds (Quats)

Reacting N-methyl-N-octyldecylamine with an alkylating agent, such as benzyl chloride or dimethyl sulfate, yields a quaternary ammonium salt. These "quats" are cationic surfactants with a wide range of applications.

Caption: Reaction scheme for producing cationic surfactants.

These resulting quaternary ammonium compounds are used as:

-

Bactericides and Biocides: The cationic head group interacts with and disrupts the negatively charged cell membranes of bacteria.

-

Phase Transfer Catalysts: Their ability to carry anions into an organic phase facilitates reactions between immiscible reactants.

-

Antistatic Agents and Fabric Softeners: They adsorb onto surfaces, creating a layer that reduces static buildup and imparts a soft feel.

Production of Amine Oxides and Betaines

N-methyl-N-octyldecylamine can also be oxidized (e.g., with hydrogen peroxide) to form an amine oxide, a type of non-ionic surfactant. Furthermore, it can be used as a precursor to synthesize amphoteric surfactants like betaines, which are valued in personal care products for their mildness and foam-boosting properties.[3]

Environmental and Safety Profile

As a member of the long-chain aliphatic amines group, N-methyl-N-octyldecylamine is subject to environmental and safety considerations typical of this chemical class.

-

Aquatic Toxicity: Long-chain aliphatic amines are recognized as being toxic to aquatic organisms.[3] They are cationic surfactants that can adsorb to the gills of fish and invertebrates, causing physical damage and disrupting physiological processes. Environmental releases of this compound and its derivatives must be strictly controlled. The toxicity of amines can also be pH-dependent, with the unionized form often being the more toxic species.[6]

-

Human Health: This compound is classified as causing severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling. Work should be conducted in a well-ventilated fume hood.

-

Biodegradability: While specific data for this molecule is scarce, some long-chain cationic surfactants can exhibit limited biodegradability. However, the presence of an amidopropyl group in some related structures has been shown to enhance biodegradability.[8]

Conclusion and Future Directions

N-methyl-N-octyldecylamine (CAS 22020-14-0) is a foundational intermediate in the synthesis of a diverse range of surfactants and specialty chemicals. While it may not be a household name, the products derived from it are ubiquitous. This guide has provided a comprehensive technical overview by integrating known physical data with established chemical principles and analogies to closely related structures.

For the scientific community, a clear opportunity exists to fully characterize this compound. The publication of detailed experimental NMR, MS, and IR spectra would be a valuable contribution to chemical reference libraries. Furthermore, in-depth studies on its specific bactericidal efficacy and a complete ecotoxicological profile (including LC₅₀ and NOEC values for relevant aquatic species) would provide a more complete understanding of its environmental impact and guide the development of safer, next-generation surfactants.

References

-

QXCT. (n.d.). Qxteramine DMA810, N-methyl-N-octyldecylamine, CAS 22020-14-0. Retrieved from [Link]

-

Finlay, J. A., & Callow, M. E. (2009). The toxicity of alkyl amines: The effects of pH. Biofouling, 11(1), 49-59. [Link]

-

NIST. (n.d.). 1-Octadecanamine, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyloctadecylamine. Retrieved from [Link]

-

Watanabe, H., et al. (2015). Aquatic toxicity and biodegradability of advanced cationic surfactant APA-22 compatible with the aquatic environment. Journal of Oleo Science, 64(1), 75-84. [Link]

- Cramer, C. J., & Hoye, T. R. (2007). Predicting NMR Chemical Shifts. Internet Journal of Chemistry.

-

LookChem. (n.d.). N-methyl-N-octyldecylamine. Retrieved from [Link]

- Google Patents. (2014). CN103664633A - Synthetic method of n-octylamine.

- Google Patents. (2011). CN102070460A - Method for synthesizing n-octyl amine.

- Google Patents. (2004). DE10316375A1 - Process for the preparation of N-methyl-dialkylamines from secondary dialkylamines and formaldehyde.

-

NIST. (n.d.). 1-Octanamine, N-methyl-N-octyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2014). Amines and amine-related compounds in surface waters: a review of sources, concentrations and aquatic toxicity. Retrieved from [Link]

-

ChemSafetyPro. (2016). Aquatic Toxicity. Retrieved from [Link]

-

ResearchGate. (2021). Different amines in reductive amination with undecanal. Retrieved from [Link]

-

PubMed. (1987). Bactericidal activities of selected organic N-halamines. Retrieved from [Link]

-

PubMed. (2012). New biocide with both N-chloramine and quaternary ammonium moieties exerts enhanced bactericidal activity. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

-

PubMed. (2019). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Retrieved from [Link]

Sources

- 1. N-METHYL-N-OCTADECYLAMINE(2439-55-6) 13C NMR spectrum [chemicalbook.com]

- 2. N-methyl-N-octyldecylamine | 22020-14-0 [chemicalbook.com]

- 3. canada.ca [canada.ca]

- 4. N-methyl-N-octyldecylamine22020-14-0 [mingyuanchemical.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aquatic toxicity and biodegradability of advanced cationic surfactant APA-22 compatible with the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-Methyldioctylamine as a tertiary amine surfactant"

An In-depth Technical Guide to N-Methyldioctylamine as a Tertiary Amine Surfactant

Authored by: Gemini, Senior Application Scientist

Abstract

N-Methyldioctylamine (MDOA), a tertiary amine featuring a methyl group and two octyl chains, is a versatile molecule whose utility in advanced chemical and pharmaceutical applications is predicated on its surfactant properties. This guide provides a comprehensive technical overview of MDOA, delving into its fundamental physicochemical characteristics, mechanism of action as a cationic surfactant, and its critical roles in sophisticated applications such as nanoparticle-based drug delivery systems and analytical chromatography. We will explore the causal relationships between its molecular structure and functional behavior, provide validated experimental protocols, and discuss the necessary characterization and safety considerations for its use in research and development.

Introduction: The Molecular Architecture of N-Methyldioctylamine

N-Methyldioctylamine (CAS No. 4455-26-9) is a tertiary aliphatic amine.[1][2][3] Its structure consists of a central nitrogen atom bonded to one methyl group and two eight-carbon (octyl) alkyl chains. This amphiphilic architecture is the cornerstone of its functionality. The lone pair of electrons on the nitrogen atom imparts basicity, allowing it to be protonated in acidic to neutral aqueous environments. This protonation creates a positively charged hydrophilic head group, while the two long octyl chains form a bulky, non-polar, hydrophobic tail. It is this dual character that enables MDOA to act as a cationic surfactant, positioning itself at oil-water interfaces to reduce surface tension and facilitate the formation of emulsions and micelles.[1]

Caption: Diagram of an MDOA micelle in an aqueous solution.

Application in Drug Development: Nanoparticle Formulation

MDOA's role as a cationic surfactant makes it highly valuable in the formulation of nanoparticles (NPs) for drug delivery. [4][5]These nanosystems can enhance the solubility of hydrophobic drugs, protect sensitive cargo like nucleic acids, and enable targeted delivery. [6][7]MDOA is particularly useful in creating oil-in-water nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, where it acts as a stabilizer.

Mechanism of Stabilization: In an oil-in-water emulsion, MDOA molecules align at the interface. The hydrophobic tails penetrate the oil droplet, while the positively charged hydrophilic heads remain in the aqueous phase. This creates a charge barrier (electrostatic repulsion) that prevents the oil droplets from coalescing, resulting in a stable nano-formulation. This positive surface charge can also facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.

Protocol: Formulation of Drug-Loaded Polymeric Nanoparticles

This protocol describes a self-validating nanoprecipitation method to encapsulate a model hydrophobic drug within a biodegradable polymer (e.g., PLGA), using MDOA as a surface stabilizer.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

N-Methyldioctylamine (MDOA)

-

Model hydrophobic drug (e.g., Curcumin, Paclitaxel)

-

Acetone (organic solvent)

-

Deionized water (aqueous phase)

-

Hydrochloric acid (for pH adjustment)

Equipment:

-

Magnetic stirrer and stir bar

-

Syringe pump

-

Glass vials

-

Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

-

High-Performance Liquid Chromatography (HPLC) system

Workflow:

Caption: Workflow for polymeric nanoparticle formulation using MDOA.

Step-by-Step Procedure:

-

Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the model drug in 5 mL of acetone. Ensure complete dissolution by gentle vortexing.

-

Causality: Acetone is a water-miscible solvent that can dissolve both the hydrophobic polymer and the drug. This forms the core material of the future nanoparticle.

-

-

Aqueous Phase Preparation: In 20 mL of deionized water, dissolve MDOA to a final concentration of 0.5% (w/v). Adjust the pH to ~5.0 using 0.1 M HCl.

-

Causality: Lowering the pH ensures the tertiary amine group of MDOA is fully protonated, maximizing its positive charge and effectiveness as a cationic stabilizer.

-

-

Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a constant speed (e.g., 600 rpm). Using a syringe pump, inject the organic phase into the aqueous phase at a slow, controlled rate (e.g., 0.5 mL/min). A milky-white suspension should form instantly.

-

Causality: The rapid diffusion of acetone into the water causes the hydrophobic PLGA and the encapsulated drug to precipitate out of solution, forming a nanoparticle core. The MDOA molecules immediately adsorb to the surface of the nascent particles, preventing their aggregation.

-

-

Solvent Evaporation: Leave the resulting suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.

-

Purification: Purify the nanoparticles to remove excess MDOA and non-encapsulated drug. This can be achieved by ultracentrifugation followed by resuspension in fresh deionized water (repeat 3 times) or by dialysis against deionized water.

-

Self-Validation & Characterization:

-

Size and Polydispersity: Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a monodisperse population.

-

Surface Charge: Measure the Zeta Potential. A strong positive value (e.g., > +20 mV) confirms the presence of MDOA on the surface and indicates good colloidal stability.

-

Encapsulation Efficiency: Quantify the amount of encapsulated drug using a validated HPLC method after dissolving a known amount of lyophilized nanoparticles.

-

Application in Analytics: Ion-Pairing Chromatography

Tertiary amines like MDOA are effective ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC). [8]This technique is used to improve the retention and separation of anionic analytes (e.g., oligonucleotides, sulfonates) on non-polar stationary phases like C18 columns. [8][9] Mechanism of Action: In a mobile phase buffered to an acidic pH, MDOA exists as a positively charged ammonium ion. This ion forms a neutral, hydrophobic ion-pair with the negatively charged analyte. [8][10]The formation of this complex increases the analyte's affinity for the hydrophobic stationary phase, thereby increasing its retention time and allowing for separation from other components in the mixture. [8]The choice of the amine and its concentration is critical for optimizing the separation. [9][11]

Safety and Handling

As with any laboratory chemical, proper handling of MDOA is crucial. It is classified as a skin and eye irritant and may cause respiratory irritation. [2][3][12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. [12]Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [12]* Storage: Store in a tightly closed container in a cool, dry place. [12]* Disposal: Dispose of in accordance with local, state, and federal regulations. MDOA is noted as being very toxic to aquatic life. [3][12] While MDOA is a powerful formulating agent, its biocompatibility and toxicology must be thoroughly evaluated for any final in-vivo application, particularly in drug delivery. [13][14]This involves assessing cytotoxicity, hemocompatibility, and systemic toxicity to ensure the safety of the final nanomedicine formulation. [13][15]

Conclusion

N-Methyldioctylamine is more than a simple tertiary amine; it is a highly functional surfactant whose amphiphilic nature and cationic potential are leveraged in diverse scientific fields. Its efficacy in stabilizing nanoparticle formulations provides a direct avenue for advancing drug delivery systems, while its properties as an ion-pairing reagent offer robust solutions for analytical chemists. By understanding the fundamental principles that govern its behavior—from molecular structure to micelle formation—researchers can effectively harness the capabilities of MDOA to drive innovation in both pharmaceutical development and chemical analysis.

References

-

N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis of pharmaceutical N, N-(di)methylamines from the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

CHARACTERIZING 12-N-12 GEMINI SURFACTANTS AND THEIR NOVEL INTERACTIONS WITH DNA. (n.d.). University of Central Florida. Retrieved January 20, 2026, from [Link]

-

N-Methyldioctylamine. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

-

N-Methyldioctylamine CAS#: 4455-26-9. (n.d.). ChemWhat. Retrieved January 20, 2026, from [Link]

-

Critical micelle concentration. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Gong, L., & McCullagh, J. S. (2014). Comparing Ion-Pairing Reagents and Sample Dissolution Solvents for Ion-Pairing Reversed-Phase Liquid chromatography/electrospray Ionization Mass Spectrometry Analysis of Oligonucleotides. PubMed. Retrieved January 20, 2026, from [Link]

-

H.P.L.C. Method Development and Validation for the Estimation of Tamsulosin Hydrochloride in Bulk and Pharmaceutical Dosage Form. (2018). PubMed. Retrieved January 20, 2026, from [Link]

-

Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]

-

STRATEGIES AND CHARACTERIZATION METHODS IN THE PREPARATION OF POLYMERIC SURFACTANTS FOR VARIOUS APPLICATIONS. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. (2021). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]

-